molecular formula C5H12O B1284219 tert-Butyl methyl-d3 ether CAS No. 29366-08-3

tert-Butyl methyl-d3 ether

Cat. No.: B1284219
CAS No.: 29366-08-3
M. Wt: 91.17 g/mol
InChI Key: BZLVMXJERCGZMT-GKOSEXJESA-N
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Description

tert-Butyl methyl-d3 ether (CAS 29366-08-3) is a deuterated analog of tert-butyl methyl ether (MTBE), where three hydrogen atoms in the methyl group are replaced with deuterium (D) . Its molecular formula is C5D3H9O, with a molecular weight of 91.167 g/mol . This stable isotope-labeled compound is primarily utilized as an internal standard in gas chromatography-mass spectrometry (GC-MS) for the precise quantification of MTBE in environmental samples, such as petroleum-contaminated wastewater . Its deuterated structure minimizes interference during isotopic dilution analysis, enhancing analytical accuracy .

Preparation Methods

General Synthetic Strategy

The synthesis of tert-Butyl methyl-d3 ether typically follows the classical approach for preparing tert-butyl methyl ether (MTBE), with the key difference being the use of deuterated methanol (CD3OH) or a deuterated methyl source to introduce the d3 label.

Reaction of Isobutylene with Deuterated Methanol

  • The most common industrial and laboratory method for preparing tert-butyl ethers involves the acid-catalyzed reaction of isobutylene (2-methylpropene) with methanol.
  • For this compound, deuterated methanol (CD3OH) replaces regular methanol to incorporate the d3 label on the methyl group.
  • The reaction proceeds via electrophilic addition of the olefin to the protonated alcohol, catalyzed by acid catalysts such as:
    • Lewis acids (e.g., aluminum trichloride, boron trifluoride)
    • Mineral acids (e.g., sulfuric acid)
    • Acidic ion-exchange resins (e.g., Amberlyst 15)

Catalytic Distillation Process

  • A catalytic distillation column can be used to enhance the reaction efficiency by maintaining a liquid phase catalyst bed and continuous removal of the product.
  • This method improves contact between reactants and catalyst, increasing conversion rates and selectivity.

Alternative Synthesis via Alkoxide and Alkyl Halide

  • Another synthetic route involves the reaction of potassium tert-butoxide with bromomethane.
  • For the d3 ether, bromomethane-d3 (CD3Br) would be used to introduce the deuterated methyl group.
  • This nucleophilic substitution reaction proceeds under mild conditions and yields this compound with high purity.

Detailed Reaction Conditions and Catalysts

Method Reactants Catalyst Type Temperature (°C) Pressure (atm) Notes
Acid-catalyzed addition Isobutylene + CD3OH Acidic ion-exchange resin 50–100 10–40 Two-stage process with distillation separation; high selectivity for tertiary olefins
Catalytic distillation Isobutylene + CD3OH Acidic ion-exchange resin 60–100 15–40 Maintains liquid level in catalyst bed for improved reaction rate
Alkoxide substitution Potassium tert-butoxide + CD3Br None (base-mediated) Ambient to reflux Atmospheric Nucleophilic substitution; requires deuterated methyl halide

Research Findings and Process Optimization

  • The reaction equilibrium favors ether formation at lower temperatures due to the exothermic nature of the reaction.
  • Ion-exchange resins such as Amberlyst 15 provide high conversion rates and facilitate easy catalyst recovery and reuse.
  • The two-stage reaction process with intermediate distillation allows for near-complete conversion of isobutylene and methanol, minimizing unreacted olefins.
  • Catalytic distillation enhances mass transfer and reaction kinetics, leading to improved yields and purity.
  • The use of deuterated methanol or bromomethane ensures incorporation of the d3 label with minimal isotopic scrambling.

Physical and Chemical Properties Relevant to Preparation

Property Value Source
Molecular Formula C5H12O (with d3 on methyl)
Molecular Weight 88.15 g/mol
Boiling Point 55–56 °C
Density 0.765 g/mL at 25 °C
Flash Point 14 °F (approx. -10 °C)
Solubility Sparingly soluble in chloroform; slightly soluble in ethyl acetate

Chemical Reactions Analysis

Types of Reactions

tert-Butyl methyl-d3 ether primarily undergoes substitution reactions due to the presence of the ether functional group. It is relatively stable and does not readily undergo oxidation or reduction under normal conditions.

Common Reagents and Conditions

    Substitution Reactions: this compound can react with strong acids, such as hydroiodic acid (HI), to undergo cleavage, forming tert-butanol and deuterated methyl iodide (CD3I).

(CH3)3COCD3+HI(CH3)3COH+CD3I(CH3)3COCD3 + HI \rightarrow (CH3)3COH + CD3I (CH3)3COCD3+HI→(CH3)3COH+CD3I

Major Products

The major products formed from the reactions of this compound are typically tert-butanol and deuterated methyl iodide, depending on the reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : (CH3)3COCD3(CH_3)_3COCD_3
  • Molecular Weight : 91.1667 g/mol
  • CAS Number : 29366-08-3

NMR Spectroscopy

tert-Butyl methyl-d3 ether serves as an effective solvent in NMR spectroscopy due to its deuterated nature, which minimizes background signals from protons. This property enhances the clarity of spectral data, allowing for more precise analysis of organic compounds.

Gas Chromatography

This compound is also employed in gas chromatography, particularly for the analysis of volatile organic compounds. It acts as a surrogate standard in various methods, enabling accurate quantification of target analytes in complex mixtures.

Application TypeDescription
NMR SolventReduces proton interference in spectra
Gas ChromatographySurrogate standard for analyzing volatile organics

Bioremediation Studies

Research has indicated that this compound can be used to study the biodegradation processes of methyl tert-butyl ether (MTBE) in contaminated environments. In a notable study, the degradation of MTBE was monitored using deuterated compounds to trace metabolic pathways and microbial activity.

  • Findings : The study demonstrated that specific microbial cultures could effectively degrade MTBE under aerobic conditions, providing insights into bioremediation strategies for contaminated sites .

Environmental Monitoring

In environmental science, this compound has been utilized as an internal standard for the simultaneous determination of MTBE and its degradation products in groundwater samples. This application is crucial for assessing the impact of gasoline additives on water quality.

  • Methodology : Samples were analyzed using purge-and-trap gas chromatography-mass spectrometry, highlighting the effectiveness of deuterated standards in improving analytical precision .

Mechanism of Action

The mechanism of action of tert-Butyl methyl-d3 ether in NMR spectroscopy involves its role as a solvent. The deuterium atoms in the compound do not produce significant signals in the hydrogen NMR spectrum, thereby reducing the background noise and enhancing the clarity of the spectra of the solute molecules. This allows researchers to obtain more precise and detailed information about the molecular structure and dynamics of the solute .

Comparison with Similar Compounds

Structural Analogs: MTBE and ETBE

tert-Butyl Methyl Ether (MTBE)

  • CAS : 1634-04-4
  • Molecular Formula : C5H12O
  • Molecular Weight : 88.15 g/mol
  • Boiling Point : 55°C
  • Applications: Gasoline additive (anti-knocking agent), solvent, and laboratory chemical .
  • Hazards : Highly flammable (flash point: -27°C), toxic (rat oral LD50: 4 g/kg), and linked to central nervous system depression and kidney damage .

Ethyl tert-Butyl Ether (ETBE)

  • CAS : 637-92-3
  • Molecular Formula : C6H14O
  • Molecular Weight : 102.18 g/mol
  • Boiling Point : 72°C
  • Applications: Alternative oxygenate in gasoline, synthesized from ethanol and isobutylene .
  • Hazards : Similar flammability to MTBE but with higher boiling point, reducing vapor pressure-related risks .

Key Differences :

  • Molecular Weight and Boiling Point : ETBE’s larger ethyl group increases molecular weight and boiling point compared to MTBE, altering its volatility and blending efficiency in fuels .
  • Synthesis: MTBE uses methanol, while ETBE employs ethanol, aligning with renewable feedstock trends .

Deuterated Variants

tert-Butyl Methyl-d3 Ether

  • Deuteration Sites : Three deuterium atoms in the methyl group (-CD3) .
  • Role in Analysis : Serves as an isotopic internal standard for MTBE quantification, correcting for matrix effects in GC-MS .
  • Limitations: Shared ion fragment (m/z 73) with MTBE may introduce minor cross-talk (~0.3–0.5% relative abundance), necessitating careful data interpretation .

tert-Butyl-d9 Methyl Ether (D-5724)

  • CAS : 1219795-06-8
  • Molecular Formula : C5D9H3O
  • Molecular Weight : 97.20 g/mol
  • Deuteration Sites : Nine deuterium atoms in the tert-butyl group [(CD3)3COCH3], offering higher isotopic distinction for specialized applications .

Comparison of Deuterated Ethers :

Property This compound tert-Butyl-d9 Methyl Ether
Deuteration Sites Methyl group (-CD3) tert-Butyl group (-CD3)3
Molecular Weight 91.167 g/mol 97.20 g/mol
Analytical Utility MTBE quantification High isotopic specificity

Performance in Analytical Chemistry

This compound’s primary advantage over non-deuterated MTBE is its ability to act as an internal standard, mitigating matrix effects in purge-and-trap GC-MS workflows . However, its ion overlap with MTBE (m/z 73) can lead to ~2% quantification errors, prompting some laboratories to use alternatives like TBA-d9 for alcohol analysis . In contrast, tert-Butyl-d9 methyl ether provides greater isotopic separation but is less commonly used due to cost and niche applicability .

Data Tables

Table 1: Physical and Chemical Properties

Compound CAS Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Primary Applications
This compound 29366-08-3 C5D3H9O 91.167 ~55 (estimated) GC-MS internal standard
MTBE 1634-04-4 C5H12O 88.15 55 Fuel additive, solvent
ETBE 637-92-3 C6H14O 102.18 72 Renewable fuel oxygenate

Table 2: Analytical Performance in GC-MS

Parameter This compound MTBE TBA-d9 (Alternative)
Ion Fragments m/z 73, 76 m/z 73 m/z 62, 64
Cross-Talk with MTBE 0.3–0.5% N/A None
Preferred Use Case Ether analysis Target analyte Alcohol analysis

Biological Activity

Tert-Butyl methyl-d3 ether (TBME-d3) is a deuterated derivative of methyl tert-butyl ether (MTBE), primarily utilized in nuclear magnetic resonance (NMR) spectroscopy as a solvent. Understanding the biological activity of TBME-d3 is crucial due to its implications in environmental science, toxicology, and pharmacology. This article synthesizes available research findings on the biological effects, metabolism, and potential health hazards associated with TBME-d3.

  • Chemical Formula : C5H12O
  • Molecular Weight : 88.15 g/mol
  • Boiling Point : 55-56 °C
  • Density : 0.765 g/mL at 25 °C

Biological Activity Overview

TBME-d3, while primarily used as a solvent, shares biological properties with its parent compound MTBE. Research indicates that MTBE can induce oxidative stress and cytotoxicity, particularly affecting reproductive cells. TBME-d3's biological activity can be inferred from studies on MTBE due to their structural similarities.

Table 1: Summary of Biological Effects of MTBE Relevant to TBME-d3

Biological EndpointObserved EffectsReference
CytotoxicityDecreased cell viability in spermatogenic cells
Oxidative StressIncreased production of reactive oxygen species (ROS)
MetabolismRapid absorption and elimination; formation of tertiary butyl alcohol (TBA)
Neurological EffectsCNS effects at high concentrations
Carcinogenic PotentialInconsistent tumor incidence in animal studies

Case Study 1: Cytotoxic Effects on Spermatogenic Cells

A study investigated the cytotoxic effects of MTBE on isolated rat spermatogenic cells. Results indicated that exposure to high concentrations of MTBE resulted in significant cell death and increased oxidative stress, characterized by elevated ROS levels and lipid peroxidation. The findings suggest that TBME-d3 may exhibit similar cytotoxic properties due to its structural relation to MTBE .

Case Study 2: Pharmacokinetics in Humans

Research on MTBE exposure through various routes (dermal, oral, inhalation) revealed that it is rapidly absorbed and metabolized in humans. The primary metabolite, TBA, was identified as a significant biomarker for MTBE exposure. Given the similarities between TBME-d3 and MTBE, it is likely that TBME-d3 follows a comparable pharmacokinetic profile .

Case Study 3: Neurobehavioral Effects

Neurobehavioral studies involving volunteers exposed to MTBE found no significant adverse responses at typical exposure levels. However, high concentrations led to CNS effects such as dizziness and disorientation. This raises concerns about the potential neurological impact of TBME-d3 under similar exposure conditions .

Environmental Impact and Bioremediation

MTBE contamination has been a significant environmental issue due to its persistence in groundwater. Bioremediation studies have isolated bacteria capable of degrading MTBE, which may also extend to TBME-d3 degradation pathways. Bacterial strains from genera such as Pseudomonas and Bacillus have shown efficacy in utilizing MTBE as a carbon source while exhibiting biocontrol abilities against fungal pathogens .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for quantifying tert-butyl methyl-d3 ether in environmental or biological samples?

  • Answer : Gas chromatography (GC) coupled with mass spectrometry (MS) is the gold standard for detecting MTBE-d3 due to its high sensitivity for deuterated compounds. The ASTM D5441-21 standard outlines GC protocols for MTBE analysis, emphasizing column selection (e.g., polar capillary columns) and calibration with deuterated internal standards to account for matrix effects . For trace-level detection in water, solid-phase microextraction (SPME) prior to GC-MS improves recovery rates by minimizing interference from non-volatile contaminants .

Q. How can isotopic purity of MTBE-d3 be validated during synthesis?

  • Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming deuterium incorporation at the methyl groups. For example, the absence of proton signals at δ 1.2–1.3 ppm (tert-butyl) and δ 3.2–3.3 ppm (methoxy) in ¹H NMR confirms successful deuteration. Mass spectrometry (high-resolution MS) further verifies isotopic purity by detecting the molecular ion cluster (e.g., m/z 91 for MTBE-d3 vs. 88 for non-deuterated MTBE) .

Q. What safety protocols are essential for handling MTBE-d3 in laboratory settings?

  • Answer : MTBE-d3 is highly flammable (flash point: −28°C) and requires inert atmosphere storage (e.g., argon) to prevent peroxide formation. Static electricity mitigation (grounded equipment) and explosion-proof fume hoods are mandatory during transfers. Occupational exposure should be monitored using pumped sorbent tubes (e.g., MDHS 96) with GC-MS analysis, adhering to workplace atmospheric standards (e.g., EN 14042:2003) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in MTBE-d3’s reproductive toxicity data across studies?

  • Answer : Discrepancies often arise from variations in exposure duration, species-specific metabolism, or confounding factors (e.g., solvent carriers). A tiered approach is recommended:

  • Step 1 : Replicate in vivo studies using standardized OECD guidelines (e.g., TG 414, 443) with controlled dosing (oral/inhalation) in multiple species (rats, rabbits).
  • Step 2 : Conduct in vitro assays (e.g., placental barrier models) to isolate MTBE-d3’s direct effects from systemic metabolic byproducts like formaldehyde.
  • Step 3 : Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies differences and identify critical exposure windows .

Q. How does MTBE-d3’s degradation pathway in advanced oxidation processes (AOPs) differ from its non-deuterated counterpart?

  • Answer : In VUV/Fe(II)/H₂O₂ systems, MTBE-d3 exhibits slower degradation kinetics due to kinetic isotope effects (KIE) in hydroxyl radical (•OH) reactions. Deuterated C-H bonds (C-D) require higher activation energy for cleavage, reducing reaction rates by ~30% compared to non-deuterated MTBE. Product analysis via LC-QTOF-MS reveals deuterium retention in intermediates (e.g., tert-butyl formate-d3), confirming C-D bond stability during oxidation .

Q. What methodologies optimize MTBE-d3’s use as a tracer in groundwater contamination studies?

  • Answer : Co-injection with conservative tracers (e.g., bromide) in aquifer tests improves spatial resolution of MTBE-d3 migration. High-resolution stable isotope probing (SIP) coupled with compound-specific isotope analysis (CSIA) tracks deuterium enrichment in degradation byproducts (e.g., tert-butanol-d3) to differentiate biotic vs. abiotic processes. Field deployments should use low-KD (sorption coefficient) zones to minimize matrix interactions .

Q. Methodological Guidance for Data Interpretation

Q. How should researchers address batch variability in deuterated MTBE synthesis?

  • Answer : Implement quality control (QC) checks at each synthesis step:

  • QC1 : Monitor deuteration efficiency via FT-IR (C-D stretching at ~2100 cm⁻¹).
  • QC2 : Quantify residual protons using ¹H NMR with relaxation reagents (e.g., Cr(acac)₃) to enhance signal accuracy.
  • QC3 : Validate batch consistency through accelerated stability studies (40°C/75% RH for 4 weeks) to detect isotopic exchange or degradation .

Q. What statistical approaches are robust for low-dose MTBE-d3 toxicokinetic studies?

  • Answer : Bayesian hierarchical modeling accounts for censored data (e.g., values below detection limits) and inter-individual variability in metabolic rates. Non-linear mixed-effects models (NLME) parameterize absorption/distribution phases, while Monte Carlo simulations quantify uncertainty in threshold doses for hepatotoxicity .

Properties

IUPAC Name

2-methyl-2-(trideuteriomethoxy)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O/c1-5(2,3)6-4/h1-4H3/i4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZLVMXJERCGZMT-GKOSEXJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583703
Record name 2-Methyl-2-[(~2~H_3_)methyloxy]propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

91.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29366-08-3
Record name 2-Methyl-2-[(~2~H_3_)methyloxy]propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl methyl-d3 ether
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